molecular formula C19H19N3O3 B5428105 N~1~-(2-Methoxyphenyl)-3-(3-methoxy-2-quinoxalinyl)propanamide

N~1~-(2-Methoxyphenyl)-3-(3-methoxy-2-quinoxalinyl)propanamide

Cat. No.: B5428105
M. Wt: 337.4 g/mol
InChI Key: AJEBMCTVUZLACU-UHFFFAOYSA-N
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Description

N~1~-(2-Methoxyphenyl)-3-(3-methoxy-2-quinoxalinyl)propanamide: is a synthetic organic compound that belongs to the class of amides. It features a quinoxaline ring system, which is known for its biological activity and potential therapeutic applications. The presence of methoxy groups on both the phenyl and quinoxaline rings may influence its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-Methoxyphenyl)-3-(3-methoxy-2-quinoxalinyl)propanamide typically involves the following steps:

    Formation of the Quinoxaline Ring: The quinoxaline ring can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.

    Attachment of the Propanamide Chain: The propanamide chain can be introduced through a nucleophilic substitution reaction, where an appropriate halide (e.g., 3-chloropropanamide) reacts with the quinoxaline derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy groups can undergo oxidation to form hydroxyl groups or further oxidation to form carbonyl compounds.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.

Major Products

    Oxidation: Hydroxylated or carbonyl derivatives of the original compound.

    Reduction: Corresponding amine derivatives.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

N~1~-(2-Methoxyphenyl)-3-(3-methoxy-2-quinoxalinyl)propanamide:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving quinoxaline derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to known bioactive quinoxaline derivatives.

    Industry: Use in the development of new materials or as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, quinoxaline derivatives are known to interact with enzymes or receptors, modulating their activity. The methoxy groups may enhance the compound’s ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    N~1~-(2-Methoxyphenyl)-3-(2-quinoxalinyl)propanamide: Lacks the additional methoxy group on the quinoxaline ring.

    N~1~-(2-Hydroxyphenyl)-3-(3-methoxy-2-quinoxalinyl)propanamide: Contains a hydroxyl group instead of a methoxy group on the phenyl ring.

Uniqueness

  • The presence of methoxy groups on both the phenyl and quinoxaline rings may enhance the compound’s lipophilicity and biological activity compared to similar compounds without these groups.

Properties

IUPAC Name

N-(2-methoxyphenyl)-3-(3-methoxyquinoxalin-2-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-24-17-10-6-5-9-15(17)21-18(23)12-11-16-19(25-2)22-14-8-4-3-7-13(14)20-16/h3-10H,11-12H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJEBMCTVUZLACU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CCC2=NC3=CC=CC=C3N=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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